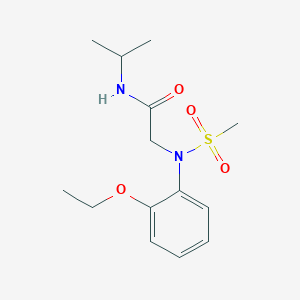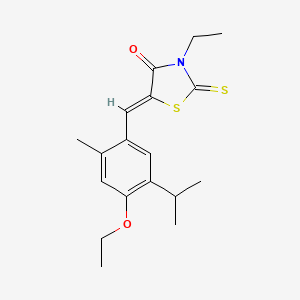![molecular formula C16H12N2O3 B4927254 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]](/img/structure/B4927254.png)
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone], also known as MITMPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complexation can lead to the inhibition of metal-dependent enzymes, such as those involved in oxidative stress and inflammation. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In animal models, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is its stability in organic solvents, which makes it suitable for use in various experimental conditions. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has a relatively low toxicity profile, which makes it safe for use in animal models. However, one limitation of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]. One direction is the development of new synthetic methods for 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] and its derivatives. Another direction is the investigation of the molecular mechanisms underlying the antioxidant, anti-inflammatory, and anticancer effects of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]. Additionally, the use of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] as a probe for the detection of metal ions in biological and environmental samples is an area of future research. Finally, the development of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]-based materials for various applications, such as drug delivery and catalysis, is an area of future research.
Méthodes De Synthèse
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] can be synthesized by reacting 2-methoxybenzohydrazide with 1,2,3-indanetrione in the presence of acetic acid. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to have antioxidant, anti-inflammatory, and anticancer properties. In materials science, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. In analytical chemistry, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-13-9-5-4-8-12(13)17-18-14-15(19)10-6-2-3-7-11(10)16(14)20/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQIWRIRWKSFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B4927173.png)

![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)
![2-[(4-chlorobenzoyl)amino]-2-methylpropyl 4-chlorobenzoate](/img/structure/B4927198.png)
![3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol](/img/structure/B4927204.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927221.png)
![2-[{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B4927228.png)
![3-bromo-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B4927233.png)

![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4927239.png)
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)
![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)